L-アルギニン-15N4塩酸塩

概要

説明

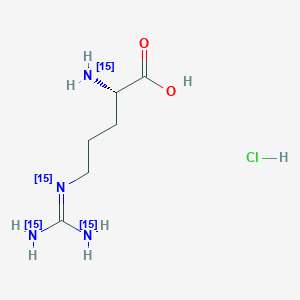

L-Arginine-15N4 hydrochloride is a stable isotope-labeled form of the amino acid L-arginine. It is labeled with four nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The compound has the molecular formula C6H14N4O2·HCl and a molecular weight of 214.64 g/mol . L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle.

科学的研究の応用

L-Arginine-15N4 hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.

Medicine: Utilized in clinical studies to investigate the role of L-arginine in various physiological processes, including cardiovascular health and immune function.

Industry: Applied in the production of isotopically labeled proteins for research and therapeutic purposes

作用機序

Target of Action

L-Arginine-15N4 hydrochloride, the 15N-labeled variant of L-Arginine hydrochloride, primarily targets the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, playing a crucial role in various physiological processes .

Mode of Action

L-Arginine-15N4 hydrochloride acts as a nitrogen donor in the synthesis of nitric oxide . This interaction results in the production of nitric oxide, which then exerts its vasodilatory effects .

Biochemical Pathways

L-Arginine, the parent compound of L-Arginine-15N4 hydrochloride, is metabolically versatile. It serves as a source of carbon, nitrogen, and energy through a variety of catabolic pathways in bacteria . In the liver, arginine is cleaved to ornithine and urea . The production of nitric oxide from L-Arginine-15N4 hydrochloride can be linked to these metabolic pathways.

Pharmacokinetics

It’s worth noting that stable heavy isotopes of elements like hydrogen, carbon, and nitrogen, such as the 15n in l-arginine-15n4 hydrochloride, have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of L-Arginine-15N4 hydrochloride is the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, and its levels are notably diminished during times of sickle cell crisis . Therefore, the production of nitric oxide from L-Arginine-15N4 hydrochloride can help alleviate this condition.

Action Environment

It’s recommended to store the compound at 2-10 degrees celsius , indicating that temperature could be a factor in its stability

生化学分析

Biochemical Properties

L-Arginine-15N4 hydrochloride plays a crucial role in biochemical reactions. It is the nitrogen donor for the synthesis of nitric oxide, a potent vasodilator . This interaction involves enzymes such as nitric oxide synthase, which catalyzes the conversion of L-Arginine-15N4 hydrochloride to nitric oxide .

Cellular Effects

The effects of L-Arginine-15N4 hydrochloride on cells are primarily mediated through its role in the synthesis of nitric oxide. Nitric oxide influences cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

At the molecular level, L-Arginine-15N4 hydrochloride exerts its effects through its interactions with various biomolecules. It binds to the active site of nitric oxide synthase, facilitating the enzyme’s catalytic activity . This interaction leads to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Arginine-15N4 hydrochloride can change over time. For instance, it has been used as a supplement for growing rat hybridoma to generate 15N-labeled monoclonal antibody

Metabolic Pathways

L-Arginine-15N4 hydrochloride is involved in the urea cycle, a metabolic pathway that occurs in the liver. In this pathway, L-Arginine is cleaved to form ornithine and urea . The enzymes and cofactors involved in this process interact with L-Arginine-15N4 hydrochloride, potentially affecting metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-15N4 hydrochloride involves the incorporation of nitrogen-15 isotopes into the arginine molecule. This can be achieved through microbial fermentation using a nitrogen-15 enriched medium. The process typically involves the following steps:

Fermentation: Microorganisms such as Escherichia coli are cultured in a medium enriched with nitrogen-15. The microorganisms incorporate the nitrogen-15 into their metabolic pathways, producing L-arginine-15N4.

Isolation and Purification: The L-arginine-15N4 is then isolated from the fermentation broth using techniques such as ion exchange chromatography and crystallization.

Hydrochloride Formation: The purified L-arginine-15N4 is reacted with hydrochloric acid to form L-Arginine-15N4 hydrochloride.

Industrial Production Methods

Industrial production of L-Arginine-15N4 hydrochloride follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the high purity of the final product. The use of bioreactors and automated systems helps in maintaining consistent production quality.

化学反応の分析

Types of Reactions

L-Arginine-15N4 hydrochloride undergoes various chemical reactions, including:

Oxidation: L-Arginine can be oxidized to form L-citrulline and nitric oxide. This reaction is catalyzed by the enzyme nitric oxide synthase.

Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of different derivatives.

Substitution: The amino and guanidino groups in L-arginine can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Nitric oxide synthase, oxygen, and cofactors such as tetrahydrobiopterin.

Reduction: Reducing agents such as sodium borohydride under controlled conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: L-citrulline and nitric oxide.

Reduction: Various reduced derivatives of L-arginine.

Substitution: Alkylated or acylated derivatives of L-arginine.

類似化合物との比較

L-Arginine-15N4 hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:

L-Arginine-13C6 hydrochloride: Labeled with carbon-13 isotopes.

L-Arginine-15N2 hydrochloride: Labeled with two nitrogen-15 isotopes.

L-Citrulline-15N2 hydrochloride: Another nitrogen-15 labeled amino acid

These compounds share similar applications but differ in the specific isotopic labeling, which can be chosen based on the research requirements.

生物活性

L-Arginine-15N4 hydrochloride is a stable isotope-labeled form of the amino acid L-arginine, which is essential for various biological processes. This compound has garnered attention for its potential applications in clinical research, particularly in the fields of metabolism, proteomics, and cardiovascular health. This article explores the biological activity of L-Arginine-15N4 hydrochloride, supported by data tables, case studies, and detailed research findings.

L-Arginine-15N4 hydrochloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₄O₂·HCl |

| Molecular Weight | 214.64 g/mol |

| CAS Number | 204633-95-4 |

| Purity | 98% |

| Melting Point | 226-230 °C (dec.) |

This compound is utilized in various biochemical applications, including biomolecular NMR and mass spectrometry for protein labeling and quantification.

L-Arginine serves as a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and cardiovascular health. The conversion of L-arginine to NO involves nitric oxide synthase (NOS) enzymes, which require oxygen and other cofactors. The biological effects of L-Arginine include:

- Vasodilation : Enhances blood flow by relaxing blood vessels.

- Protein Synthesis : Supports muscle growth and repair.

- Immune Function : Modulates immune responses and inflammation.

Cardiovascular Health

A study investigated the effects of L-arginine supplementation on cardiovascular risk factors in healthy individuals. Participants received 2000 mg of L-arginine daily for 45 days. The results indicated significant improvements in fasting blood sugar and lipid profiles:

| Variable | L-Arginine Group (n=25) | Placebo Group (n=27) | P-value |

|---|---|---|---|

| Fasting Blood Sugar (mg/dl) | 96.92 ± 7.86 | 99.89 ± 5.76 | 0.001 |

| Triglycerides (mg/dl) | 71 ± 15.67 | 74.92 ± 14.61 | <0.001 |

| LDL (mg/dl) | Decreased | No significant change | 0.04 |

| HDL (mg/dl) | Increased | No significant change | 0.015 |

These findings suggest that L-arginine supplementation can positively influence metabolic parameters associated with cardiovascular health .

Protein Refolding and Stabilization

Research has demonstrated that L-Arginine hydrochloride enhances the solubility and refolding of proteins during in vitro studies. A notable study revealed that L-Arginine acts as a co-solvent, significantly reducing protein aggregation while preserving stability:

- Model Protein Used : Recombinant plasminogen activator (rPA).

- Findings : Solid to solute free transfer energies for native rPA were lowered by up to 14 kJ mol⁻¹ under specific conditions, indicating enhanced solubility .

Applications in Research

L-Arginine-15N4 hydrochloride is extensively used in proteomics for stable isotope labeling with amino acids in cell culture (SILAC). This technique allows researchers to track protein expression changes under different experimental conditions, providing insights into metabolic pathways and disease mechanisms .

特性

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-JYJSWXFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。